

Water Solubility of 1-Ethylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethylpyrrolidin-2-one**

Cat. No.: **B1215724**

[Get Quote](#)

This technical guide provides a comprehensive overview of the water solubility of **1-Ethylpyrrolidin-2-one** (NEP), a widely used aprotic solvent. The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on the aqueous solubility of this compound.

Core Concepts

1-Ethylpyrrolidin-2-one, also known as N-ethyl-2-pyrrolidone, is a polar organic solvent with a diverse range of applications, including in the pharmaceutical, electronics, and petrochemical industries.^[1] Its utility is often linked to its favorable solubility profile, particularly its high affinity for aqueous solutions. The ability of NEP to form hydrogen bonds with water molecules is a significant factor contributing to its solubility.^[2]

Quantitative Solubility Data

The water solubility of **1-Ethylpyrrolidin-2-one** is exceptionally high, with multiple sources indicating that it is miscible with water. This means it can mix with water in all proportions to form a homogeneous solution. The following table summarizes the available quantitative data.

Parameter	Value	Temperature	Reference
Water Solubility	>1000 g/L	23 °C	--INVALID-LINK--
Water Solubility	Miscible	Not Specified	--INVALID-LINK--
Water Solubility	1000 g/L	23 °C	--INVALID-LINK--

Experimental Protocols

Given the high solubility and miscibility of **1-Ethylpyrrolidin-2-one** in water, a classical determination of a precise solubility limit (saturation point) is not typically performed. Instead, experimental protocols would focus on confirming miscibility. The OECD Guideline 105 for testing of chemicals, specifically the flask method, provides a standardized approach that can be adapted for this purpose.^{[3][4][5][6]} The shake-flask method is another widely accepted technique for solubility determination.^{[7][8][9][10]}

General Experimental Protocol: Shake-Flask Method for Miscibility Confirmation

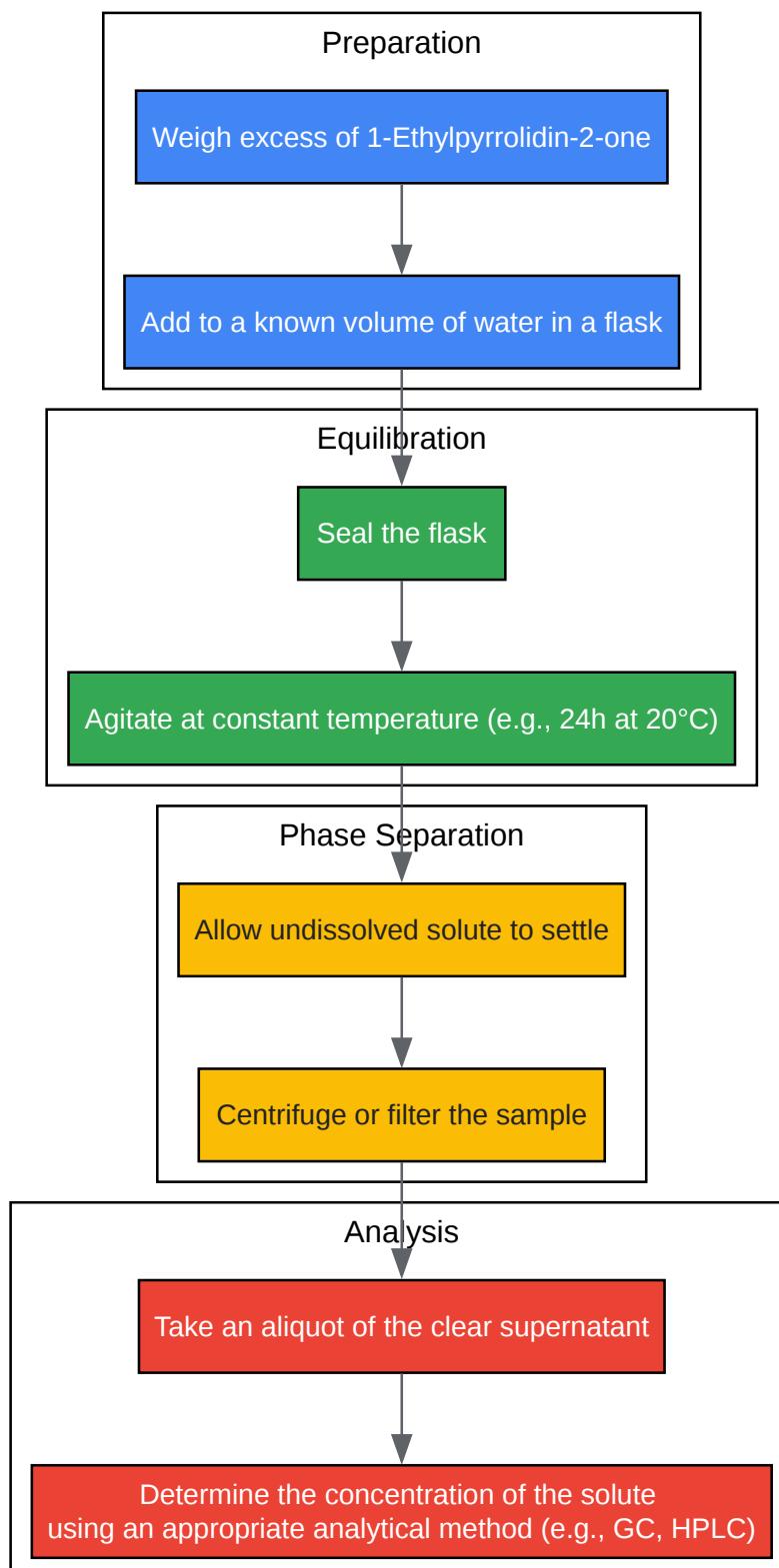
This protocol outlines a general procedure to confirm the miscibility of a liquid substance like **1-Ethylpyrrolidin-2-one** in water.

1. Materials and Reagents:

- **1-Ethylpyrrolidin-2-one** (high purity)
- Distilled or deionized water
- Volumetric flasks
- Pipettes
- Analytical balance
- Vortex mixer or shaker bath
- Temperature-controlled environment (e.g., incubator or water bath)

2. Procedure:

- Preparation of Test Solutions: A series of solutions of **1-Ethylpyrrolidin-2-one** in water are prepared at various concentrations (e.g., 10%, 25%, 50%, 75%, 90% v/v).


- Equilibration: The prepared solutions are placed in sealed containers and agitated using a vortex mixer or a shaker bath for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., $20 \pm 0.5 \text{ }^{\circ}\text{C}$).^{[4][5]} This ensures that the mixture reaches equilibrium.
- Observation: After the equilibration period, the samples are visually inspected for any signs of phase separation, cloudiness, or precipitation. The absence of any of these indicates miscibility at that concentration.
- Analytical Verification (Optional): To quantitatively confirm the concentration of **1-Ethylpyrrolidin-2-one** in the aqueous phase, an appropriate analytical method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed. This is particularly useful if there is any doubt about complete miscibility.

3. Data Interpretation:

- If a single, clear, and homogeneous phase is observed in all tested concentrations, the substance is considered miscible with water under the tested conditions.

Visualizations

The following diagram illustrates a generalized workflow for determining the solubility of a substance using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: General workflow for the shake-flask solubility determination method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-ethyl-2-pyrrolidone - NEM MATERIALS CO. , LTD [pymyj2002.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. filab.fr [filab.fr]
- 4. laboratuar.com [laboratuar.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- To cite this document: BenchChem. [Water Solubility of 1-Ethylpyrrolidin-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215724#water-solubility-of-1-ethylpyrrolidin-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com